molecular formula C16H17NO3 B11845989 (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Cat. No.: B11845989
M. Wt: 271.31 g/mol
InChI Key: ZTGSRCQPKWGKQB-OAHLLOKOSA-N
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Description

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a methyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-(4-(benzyloxy)phenyl)acetic acid and methanol.

    Esterification: The ®-2-amino-2-(4-(benzyloxy)phenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group.

    ®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    ®-Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1

InChI Key

ZTGSRCQPKWGKQB-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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